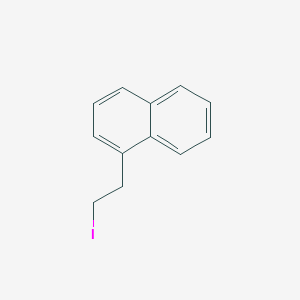
1-(2-Iodoethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodoethyl)naphthalene is an organic compound with the molecular formula C12H11I It is a derivative of naphthalene, where an iodoethyl group is attached to the first carbon of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)naphthalene can be synthesized through the iodination of 1-(2-ethyl)naphthalene. The process typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Iodoethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-(2-ethyl)naphthalene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions yield various naphthalene derivatives depending on the nucleophile used.
- Oxidation reactions produce naphthalene derivatives with higher oxidation states.
- Reduction reactions result in the formation of 1-(2-ethyl)naphthalene.
Applications De Recherche Scientifique
1-(2-Iodoethyl)naphthalene has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of halogenated organic compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Iodoethyl)naphthalene involves its interaction with molecular targets through its iodine atom. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the presence of the iodine atom.
Comparaison Avec Des Composés Similaires
- 1-(2-Bromoethyl)naphthalene
- 1-(2-Chloroethyl)naphthalene
- 1-(2-Fluoroethyl)naphthalene
Comparison: 1-(2-Iodoethyl)naphthalene is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in different reactivity patterns and interactions with other molecules. The iodine atom also imparts distinct physical and chemical properties, such as higher molecular weight and different solubility characteristics, compared to its halogenated counterparts.
Propriétés
Formule moléculaire |
C12H11I |
|---|---|
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
1-(2-iodoethyl)naphthalene |
InChI |
InChI=1S/C12H11I/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
Clé InChI |
NEIMZZNLXTVJOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


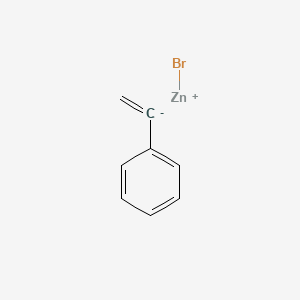
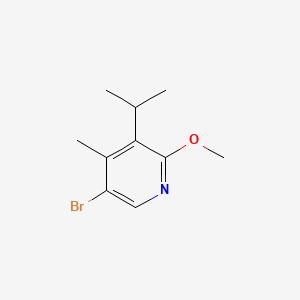
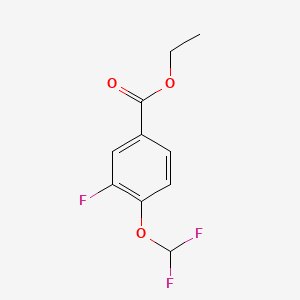



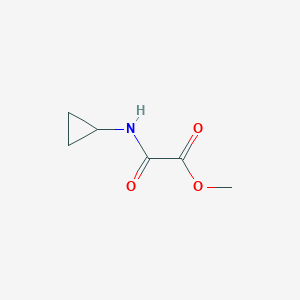
![1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine](/img/structure/B13887414.png)
![Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13887422.png)
![4-Chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B13887431.png)
![[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid](/img/structure/B13887437.png)
![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
![5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B13887464.png)
